molecular formula C16H23NO4 B1444787 Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate CAS No. 528861-46-3

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate

Cat. No. B1444787
CAS RN: 528861-46-3
M. Wt: 293.36 g/mol
InChI Key: ZINCKQZGNIRWSQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate, also known as TBHP, is a chemical compound that is widely used in the fields of organic synthesis and drug development. TBHP is a versatile compound that can be used as a catalyst in a variety of reactions, as a reactant in the synthesis of drugs, and as a reagent in the synthesis of other compounds. TBHP has been studied extensively and has been used in a variety of scientific research applications.

Scientific Research Applications

Drug Development: PROTAC Linker

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound’s structure allows for the optimal orientation of the degrader molecule, which is crucial for the formation of the ternary complex with the target protein and E3 ubiquitin ligase .

Antimicrobial Research: Tuberculosis Treatment

In the fight against tuberculosis, this compound has shown potential in disrupting the proton motive force used by Mycobacterium tuberculosis to survive under hypoxic conditions within infected granulomas. This disruption is vital for the development of new treatments for tuberculosis, as it targets the bacterium’s energy production and other essential functions .

Oncology: Cancer Therapy

The structural analogs of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate have been explored for their role in cancer therapy. These compounds can be synthesized with high yield and selectivity and serve as intermediates in the production of biologically active molecules, such as crizotinib, which is used in the treatment of certain types of lung cancer .

Organic Synthesis: Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis. It can be used to create a variety of structurally diverse molecules, which are essential in the synthesis of natural products and other biologically active compounds. Its reactivity and stability under various conditions make it a valuable tool for chemists .

Antioxidant Research: Neurodegenerative Diseases

Derivatives of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate have been studied for their antioxidative properties. These properties are significant in the context of neurodegenerative diseases, where oxidative stress plays a role in the progression of conditions such as Alzheimer’s and Parkinson’s disease .

Stereochemistry: Synthesis of Diastereomers

The compound is used in stereochemical studies to synthesize diastereomers with high selectivity. This application is crucial in the field of medicinal chemistry, where the stereochemistry of a drug can affect its efficacy and safety profile. The ability to control the stereochemistry during synthesis is a key aspect of drug design .

properties

IUPAC Name

tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-7-13(8-10-17)20-14-6-4-5-12(18)11-14/h4-6,11,13,18H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCKQZGNIRWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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